molecular formula C19H16ClNO B1420615 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-19-2

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1420615
M. Wt: 309.8 g/mol
InChI Key: FWXHISRGCRFOHD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Organometallic Compound Synthesis and Reactions : The compound is used in the synthesis of organometallic compounds. For example, Pereira, Pfeffer, and Rotteveel (1989) explored the reactivity of cyclopalladated compounds, demonstrating the formation of organometallic compounds through the insertion of alkynes into Pd-C bonds of similar compounds (Pereira, Pfeffer, & Rotteveel, 1989).

  • Coordination Chemistry and Molecular Structures : The compound plays a role in the coordination chemistry of palladium complexes. Deeming et al. (1978) investigated the comparison of 8-methylquinoline complexes of palladium, indicating the complex formation dynamics and molecular structures of such compounds (Deeming, Rothwell, Hursthouse, & New, 1978).

  • Allyl Amination Reactions : Canovese et al. (2010) studied the allyl amination of phosphinoquinoline allyl complexes of palladium. They observed that the reactivity of these complexes is influenced by the ancillary ligand and the presence or absence of chloride ions (Canovese, Visentin, Santo, Chessa, & Bertolasi, 2010).

  • Photoluminescent Properties : Ghedini et al. (2002) explored the synthesis and photophysical characterization of luminescent zinc complexes with substituted 8-hydroxyquinolines. This study contributes to the understanding of the roles of metals and bridges on photophysical properties (Ghedini, Deda, Aiello, & Grisolia, 2002).

  • Chemosensors and Colorimetric Applications : Cheng et al. (2008) synthesized 8-hydroxyquinoline benzoates with azo substituents for selective sensing with Hg2+, demonstrating their potential as colorimetric chemosensors (Cheng, Zhang, Yang, Li, Yi, & Huang, 2008).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c1-11-7-8-12(2)15(9-11)17-10-16(19(20)22)14-6-4-5-13(3)18(14)21-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXHISRGCRFOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901187026
Record name 2-(2,5-Dimethylphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride

CAS RN

1160254-19-2
Record name 2-(2,5-Dimethylphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dimethylphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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